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2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid Documentation Hub

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  • Product: 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Core Science & Biosynthesis

Foundational

Molecular structure and properties of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, a molecule of significant interest in contemporary chemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, a molecule of significant interest in contemporary chemical and pharmaceutical research. We will delve into its molecular architecture, physicochemical characteristics, synthesis, and spectroscopic signature, while also exploring its biological activities and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Introduction and Significance

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a non-proteinogenic amino acid. Its structure, featuring a phenolic hydroxyl group and a methyl-substituted phenyl ring attached to an alanine backbone, imparts unique chemical properties and biological activities. This molecule serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules and has been investigated for its own intrinsic therapeutic potential. Understanding its fundamental properties is crucial for its effective application in research and development.

Molecular Structure and Chemical Identity

The foundational aspect of any chemical entity is its structure. The arrangement of atoms and functional groups in 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid dictates its reactivity, physical properties, and biological interactions.

Molecular Structure Diagram:

Caption: Molecular structure of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid.

Key Structural Features:

  • Chiral Center: The alpha-carbon (Cα) bonded to the amino group, carboxyl group, hydrogen, and the benzyl side chain is a chiral center, leading to the existence of D and L enantiomers.

  • Phenolic Hydroxyl Group: The -OH group on the phenyl ring is weakly acidic and can participate in hydrogen bonding, influencing solubility and receptor interactions.

  • Amino Acid Moiety: The core amino acid structure provides zwitterionic character, allowing it to exist as different ionic species depending on the pH.

  • Methyl Group: The methyl substituent on the phenyl ring increases lipophilicity and can influence metabolic stability and binding affinity.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, formulation, and predicting the behavior of the compound in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃N/A
Molecular Weight 195.21 g/mol N/A
Appearance White to off-white solidN/A
Melting Point Data not readily availableN/A
Boiling Point Data not readily availableN/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanolN/A
pKa Estimated values: ~2.2 (carboxyl), ~9.5 (amino), ~10.0 (phenolic)N/A

Synthesis and Purification

The synthesis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid can be achieved through various organic synthesis routes. A common approach involves the modification of a commercially available starting material.

Representative Synthetic Workflow:

Synthesis_Workflow A Starting Material (e.g., 4-Methylphenol) B Protection of Hydroxyl Group A->B Protecting Agent C Introduction of Side Chain B->C Electrophilic Reagent D Formation of Amino Acid Moiety C->D Amination/ Carboxylation E Deprotection D->E Deprotecting Agent F Purification (e.g., Crystallization, Chromatography) E->F G Final Product F->G

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative Example):

Disclaimer: This is a generalized protocol and requires optimization and safety assessment in a laboratory setting.

  • Protection of the Phenolic Hydroxyl Group:

    • Dissolve 4-methylphenol in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a protecting group reagent (e.g., benzyl bromide) in the presence of a base (e.g., potassium carbonate).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Introduction of the Propanoic Acid Side Chain:

    • The protected phenol is subjected to a reaction that introduces the three-carbon side chain. This can be achieved through various methods, such as a Friedel-Crafts acylation followed by further modifications.

  • Formation of the Amino Acid:

    • The keto group introduced in the previous step can be converted to an oxime, which is then reduced to the amine.

    • Alternatively, methods like the Strecker synthesis or asymmetric synthesis using chiral auxiliaries can be employed for enantioselective synthesis.

  • Deprotection:

    • The protecting group on the phenolic hydroxyl is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group protons, the methine proton at the alpha-carbon, the methylene protons of the side chain, and exchangeable protons of the amino, carboxyl, and hydroxyl groups. The splitting patterns and chemical shifts provide detailed structural information.

    • ¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the aliphatic carbons of the side chain, and the methyl carbon.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands will be observed for the O-H stretch of the hydroxyl and carboxylic acid groups (broad band around 3300-2500 cm⁻¹), the N-H stretch of the amino group (around 3400-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can provide further structural insights.

Biological Activity and Potential Applications

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid and its derivatives are being explored for various biological activities. The presence of the phenolic hydroxyl group and the amino acid scaffold makes it a candidate for antioxidant and metal-chelating activities. Furthermore, its structural similarity to natural amino acids suggests potential interactions with enzymes and receptors.

Potential Therapeutic Areas:

  • Neurodegenerative Diseases: Compounds with antioxidant and metal-chelating properties are of interest in mitigating oxidative stress and metal dyshomeostasis implicated in diseases like Alzheimer's and Parkinson's.

  • Anticancer Agents: The amino acid structure can be utilized to target amino acid transporters that are often overexpressed in cancer cells. The phenolic moiety can be a pharmacophore for enzyme inhibition.

  • Asymmetric Synthesis: As a chiral building block, it is valuable in the stereoselective synthesis of complex pharmaceutical agents.

Conclusion

2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a multifaceted molecule with significant potential in chemical synthesis and drug discovery. Its unique combination of a phenolic amino acid structure provides a versatile platform for developing novel therapeutic agents. Further research into its biological activities and the development of efficient and stereoselective synthetic routes will be crucial in unlocking its full potential.

References

(Note: As the initial search did not yield specific peer-reviewed articles for this exact compound, the following are representative examples of resources for chemical information. A thorough literature search in databases like SciFinder, Reaxys, or Google Scholar would be necessary for detailed research.)

  • PubChem . National Center for Biotechnology Information. [Link]

Protocols & Analytical Methods

Method

Application Note: Spectroscopic Characterization of Hydroxy-Methylphenyl Amino Acids

Executive Summary Hydroxy-methylphenyl amino acids, specifically Tyrosine and its synthetic analogues like 2,6-Dimethyltyrosine (Dmt) , are critical building blocks in peptide drug discovery (e.g., opioid peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxy-methylphenyl amino acids, specifically Tyrosine and its synthetic analogues like 2,6-Dimethyltyrosine (Dmt) , are critical building blocks in peptide drug discovery (e.g., opioid peptidomimetics). While Tryptophan often dominates protein fluorescence discussions, Tyrosine and its methylated derivatives provide distinct spectroscopic signatures useful for monitoring peptide stability, solvent accessibility, and ionization states.

This guide provides a rigorous methodology for the fluorescence analysis of these residues. Unlike standard colorimetric assays, fluorescence offers high sensitivity to the local electronic environment. However, the phenolic ring is highly susceptible to pH-dependent quenching and inner-filter effects, necessitating the specialized protocols detailed below.

Theoretical Basis & Photophysics

The Fluorophore: Phenolic Ring Mechanics

The fluorescence of hydroxy-methylphenyl amino acids arises from the aromatic phenol group.

  • Excitation: Typically occurs via a

    
     transition at approximately 274 nm .
    
  • Emission: Relaxation results in fluorescence centered around 303–305 nm .

  • The Methylation Effect: The addition of methyl groups (as in Dmt) increases the electron density of the aromatic ring via the inductive effect. This often results in a slight bathochromic shift (red shift) and can enhance quantum yield compared to native Tyrosine by reducing rotational freedom (steric constraint).

The Ionization Switch (pH Dependence)

The most critical variable in analyzing these compounds is pH. The phenolic hydroxyl group acts as a weak acid.

  • Protonated State (Phenol): Fluorescent.

  • Deprotonated State (Phenolate): Non-fluorescent (Quenched). Ionization leads to an energy transfer state that favors non-radiative decay. Therefore, fluorescence intensity can be used to accurately determine the

    
     of the residue, a vital parameter for predicting drug membrane permeability.
    

Experimental Setup & Materials

Instrumentation Requirements
  • Spectrofluorometer: Double-monochromator system (e.g., Horiba Fluorolog or Agilent Cary Eclipse) to minimize stray light.

  • Light Source: Xenon arc lamp (pulsed or continuous).

  • Cuvettes: Quartz Suprasil cuvettes (10 mm path length) are mandatory. Glass or plastic absorbs UV light at 274 nm.

  • Temperature Controller: Peltier system set to 25.0°C (Fluorescence is temperature-dependent).

Reagents
  • Buffer Systems: Phosphate-buffered saline (PBS) or Citrate-Phosphate series (pH 3.0 – 11.0). Avoid buffers with high absorbance at 274 nm.

  • Reference Standard: L-Tyrosine (analytical grade) or N-Acetyl-L-Tyrosinamide (NATA) for quantum yield comparison.

  • Solvent: Ultrapure water (Type I, 18.2 MΩ).

Protocol A: Spectral Fingerprinting & Solvent Effects

Objective: Determine the Excitation (


) and Emission (

) maxima and assess hydrophobicity.
Workflow Diagram

SpectralWorkflow Start Sample Prep (10 µM in Buffer) AbsCheck Absorbance Scan (Check OD < 0.1) Start->AbsCheck Verify Conc. ExScan Excitation Scan (Fix Em = 310nm) AbsCheck->ExScan If OD Safe EmScan Emission Scan (Fix Ex = Peak) ExScan->EmScan Identify Lambda Ex DataProc Background Subtraction & Raman Correction EmScan->DataProc Raw Data

Figure 1: Step-by-step workflow for acquiring valid spectral data. Note the critical absorbance check to prevent Inner Filter Effects.

Step-by-Step Methodology
  • Preparation: Dissolve the hydroxy-methylphenyl analyte to a final concentration of 10 µM in pH 7.4 phosphate buffer.

  • Absorbance Verification (Critical): Measure absorbance at 274 nm. Ensure

    
    .
    
    • Why? High absorbance causes the Inner Filter Effect (IFE) , where the sample absorbs the excitation light before it reaches the detector window, artificially distorting the spectrum.

  • Excitation Scan:

    • Set Emission Monochromator: 310 nm.

    • Scan Excitation: 240 nm – 300 nm.

    • Result: Identify the peak excitation wavelength (typically ~274 nm).

  • Emission Scan:

    • Set Excitation Monochromator: To the peak found in Step 3.

    • Scan Emission: 280 nm – 450 nm.

    • Slit Widths: 2.5 nm (excitation) / 5.0 nm (emission).

  • Blank Subtraction: Repeat Step 4 with pure buffer. Subtract this baseline from the sample spectrum to remove the Water Raman Peak (which usually appears at ~3000

    
     shift from excitation).
    

Protocol B: pKa Determination via Fluorescence Quenching

Objective: Determine the acid dissociation constant of the phenolic hydroxyl group.

The Self-Validating Mechanism

This protocol is self-validating because fluorescence must decrease as pH increases. If fluorescence remains stable at pH 12, the sample is likely not a phenolic compound or is contaminated.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of 10 buffers ranging from pH 7.0 to pH 12.0 in 0.5 unit increments.

  • Sample Aliquoting: Add the same concentration of analyte (e.g., 5 µM) to each buffer.

  • Measurement: Record the emission intensity at the peak maximum (e.g., 303 nm) for each pH point.

  • Data Analysis: Plot Intensity (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch derivative equation:
    
    
    
    
    Where
    
    
    is intensity at neutral pH (protonated) and
    
    
    is intensity at high pH (deprotonated).
Data Presentation: Expected Trends
ParameterpH 7.0 (Neutral)pH 10.0 (Near pKa)pH 12.0 (Basic)
Species Protonated PhenolMixed PopulationDeprotonated Phenolate
Fluorescence High (100%)~50% IntensityNegligible (<5%)
Absorbance

nm
Shift initiatingRed-shifted (

nm)

Advanced Correction: The Inner Filter Effect (IFE)

In drug development, samples are often concentrated. You must correct for IFE if


.

Correction Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at excitation wavelength
    
  • 
    : Absorbance at emission wavelength
    

Troubleshooting & Quality Control

Logic Pathway for Troubleshooting

Troubleshooting Problem Low/No Signal Check1 Check pH (Is it > 9.0?) Problem->Check1 Check2 Check Absorbance (Is A > 0.1?) Check1->Check2 No Solution1 Adjust to pH 7.0 (Phenolate is dark) Check1->Solution1 Yes Check3 Raman Check (Is peak moving with Ex?) Check2->Check3 No Solution2 Dilute Sample (IFE Correction) Check2->Solution2 Yes Solution3 It is Raman scattering, not Fluorescence Check3->Solution3 Yes

Figure 2: Diagnostic logic for resolving common spectral anomalies.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (The authoritative text on IFE correction and phenolic quenching).

  • Ross, J. B. A., et al. (1997). "Tyrosine fluorescence and phosphorescence from proteins and polypeptides." Methods in Enzymology, 278, 151-190. (Detailed photophysics of Tyrosine).

  • Szabo, I., et al. (2002). "Structural biology of the specific opioid receptor antagonist [Dmt1]DALDA." Journal of Medicinal Chemistry. (Application of Dmt in peptide drugs).

  • Horiba Scientific. "A Guide to Recording Fluorescence Quantum Yields." (Protocol for standardizing emission data).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic Acid

Ticket ID: #SYN-2H4M-PHE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Substituted o-Tyrosine Analogs Strategic Overview: The "Coumarin Trap" We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2H4M-PHE-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for Substituted o-Tyrosine Analogs

Strategic Overview: The "Coumarin Trap"

Welcome to the technical guide for synthesizing 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid . This molecule is structurally an analog of o-tyrosine.

The Core Challenge: The primary yield-killer in synthesizing ortho-hydroxy phenylalanine derivatives via the standard Erlenmeyer-Plöchl azlactone synthesis is the formation of 3-acetylaminocoumarin side products. The ortho-hydroxyl group on the aldehyde is nucleophilic; under the dehydrating conditions of azlactone formation (Acetic Anhydride/Sodium Acetate), it attacks the carbonyl, leading to cyclization into a coumarin ring rather than the desired azlactone.

The Solution: To guarantee high yield and reproducibility, you must protect the phenolic hydroxyl group prior to condensation. This guide details the O-Benzyl Protection Route , which offers the highest stability and allows for simultaneous reduction and deprotection in later steps.

Phase I: Pre-Synthesis Protection

Objective: Convert 2-hydroxy-4-methylbenzaldehyde to 2-(benzyloxy)-4-methylbenzaldehyde.

Protocol 1.0: O-Benzylation

Reagents: 2-hydroxy-4-methylbenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), DMF (Solvent).

  • Dissolve aldehyde in DMF (0.5 M concentration).

  • Add K₂CO₃ and stir for 15 min at RT to form the phenolate.

  • Add Benzyl bromide dropwise.

  • Heat to 60°C for 4-6 hours.

  • Quench: Pour into ice water. The product should precipitate.

Troubleshooting Phase I
SymptomProbable CauseCorrective Action
Low Yield / Oil formation C-alkylation competition (rare but possible) or incomplete precipitation.Use Acetone/K₂CO₃ instead of DMF to lower reaction temperature. Ensure vigorous stirring.
Product is colored (Red/Brown) Oxidation of the electron-rich phenol/aldehyde.Perform reaction under Nitrogen (

) atmosphere. Add a pinch of sodium dithionite during workup.
Starting material remains Particle size of K₂CO₃ is too large.Use finely ground anhydrous K₂CO₃ or add a catalytic amount of TBAI (tetrabutylammonium iodide).

Phase II: The Erlenmeyer Condensation

Objective: Condense protected aldehyde with N-acetylglycine to form the Azlactone.

Protocol 2.0: Azlactone Formation

Reagents: 2-(benzyloxy)-4-methylbenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.5 eq), Acetic Anhydride (3.0 eq).

  • Combine all reagents in a round-bottom flask.

  • Heat gently with a mantle until the mixture liquefies (approx. 110°C).

  • Critical Step: Reflux for exactly 2 hours. Do not overheat.

  • Cool to RT. The mixture usually solidifies.

  • Add cold ethanol (or water) to break up the solid cake.

  • Filter and wash with cold water to remove excess salts and acetic acid.

Troubleshooting Phase II
SymptomProbable CauseCorrective Action
"Gummy" or sticky precipitate Oligomerization or residual solvent.Recrystallize the crude azlactone from Acetic Acid or Toluene. Do not proceed to hydrolysis with gummy material.
Low Melting Point Incomplete cyclization or hydrolysis during workup.Ensure Sodium Acetate is anhydrous (fuse it before use). Water kills this reaction.
Dark Black Tar Thermal decomposition.The 4-methyl group activates the ring. Reduce reflux temperature to 100°C and extend time slightly. Monitor by TLC.

Phase III: Hydrolysis & Reduction (The Yield Recovery)

Objective: Open the azlactone ring and reduce the alkene/remove the benzyl group to obtain the final amino acid.

Protocol 3.0: Stepwise Reduction & Deprotection

Note: While one-pot hydrogenation is possible, a stepwise approach is more robust for yield tracking.

Step A: Ring Opening (Hydrolysis)

  • Reflux Azlactone in Acetone/Water (1:1) for 3 hours.

  • Evaporate Acetone. Acidify to precipitate the

    
    -acetamidocinnamic acid derivative .
    

Step B: Hydrogenation (The "Clean" Step)

  • Dissolve the cinnamic acid derivative in Methanol.

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Hydrogenate at 3-4 bar (45-60 psi)

    
     pressure at RT for 12 hours.
    
    • Mechanism: This step reduces the C=C double bond AND cleaves the O-Benzyl protecting group (hydrogenolysis).

  • Filter catalyst through Celite.

  • Evaporate solvent to yield N-acetyl-2-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid .

Step C: Final Deprotection (Deacetylation)

  • Reflux the N-acetyl intermediate in 6M HCl for 4-6 hours.

  • Evaporate to dryness.

  • Redissolve in min. water, adjust pH to 6.0-6.5 with dilute

    
     to precipitate the zwitterionic amino acid.
    
Troubleshooting Phase III
SymptomProbable CauseCorrective Action
Incomplete Debenzylation Catalyst poisoning or insuffi
Optimization

Technical Support Center: Solubility Optimization for 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic Acid

Executive Summary & Chemical Profile The Challenge: 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a substituted phenylalanine analog. Its solubility profile is governed by two competing factors: Zwitterionic Latt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a substituted phenylalanine analog. Its solubility profile is governed by two competing factors:

  • Zwitterionic Lattice Energy: Like all amino acids, it exists as a zwitterion (

    
    ) at neutral pH. The electrostatic attraction between these charges creates a stable, high-melting crystal lattice that resists dissolution.
    
  • Hydrophobic Burden: The 4-methyl group and the aromatic ring significantly increase the partition coefficient (LogP) compared to simple amino acids, reducing the thermodynamic favorability of hydration.

Quick Chemical Reference:

  • Estimated pI (Isoelectric Point): ~5.6 – 5.8

  • Critical Solubility Constraint: Minimum solubility occurs at pH 5.0 – 6.5.

  • Stability Warning: The ortho-hydroxy (phenolic) group is susceptible to oxidation, particularly at alkaline pH (pH > 9.0), leading to quinone formation (browning).

Diagnostic Workflow

Use this decision tree to determine the optimal solubilization strategy based on your downstream application.

Solubility_Workflow Start Start: Compound Insoluble in Water/Buffer CheckApp Check Downstream Application Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay ChemSyn Chemical Synthesis (Reactions) CheckApp->ChemSyn ToxCheck Is DMSO/Ethanol Toxic to System? BioAssay->ToxCheck pHCheck pH Sensitivity? ChemSyn->pHCheck YesTox Yes: Use Acidic Saline ToxCheck->YesTox Strict Limits NoTox No: Use Co-solvent Stock ToxCheck->NoTox <0.1% Final Vol AcidStable Acid Stable: Use 0.1M HCl/Acetic Acid pHCheck->AcidStable Preferred BaseStable Base Stable: Use 0.1M NaOH (Caution: Oxidation) pHCheck->BaseStable If necessary

Figure 1: Decision matrix for selecting a solubilization method based on experimental constraints.

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate when I add it to PBS (pH 7.4)?

Technical Insight: While pH 7.4 is technically above the estimated pI (~5.7), it is often not far enough to generate sufficient net negative charge to overcome the lattice energy and the hydrophobicity of the 4-methyl group. The Fix: Do not dissolve directly in PBS. Dissolve the compound in a minimal volume of dilute acid (e.g., 10mM HCl) or DMSO first to create a concentrated stock, then dilute slowly into the buffer with rapid vortexing. This prevents the formation of large, kinetically stable aggregates.

Q2: Can I use NaOH to dissolve it?

Technical Insight: Yes, bases will deprotonate the carboxylic acid and the ammonium group, increasing solubility. However , the 2-hydroxy (phenolic) group makes this molecule electron-rich and prone to oxidation. Risk: At pH > 9, phenols can oxidize to form quinones, often turning the solution pink or brown. Recommendation: If you must use base, degas your solvents with Nitrogen/Argon first and add an antioxidant like EDTA or Ascorbic Acid if compatible with your assay [1]. Acidic solubilization is generally safer for stability.

Q3: What is the maximum concentration I can achieve?

Data Estimation:

Solvent System Estimated Max Solubility Notes
Neutral Water (pH 6) < 0.5 mg/mL Likely cloudy/suspension.
0.1 M HCl > 10 mg/mL Protonation of amine breaks lattice.
DMSO (100%) > 50 mg/mL Excellent for stock solutions.

| Ethanol | ~ 5-10 mg/mL | Moderate solubility; good for evaporation. |

Q4: My cells are sensitive to DMSO. How do I dose this compound?

The Fix: Use the "Acid-Shift" Method .

  • Dissolve compound in 0.05 M HCl (or Acetic Acid) at 100x target concentration.

  • Add this stock to the cell media.

  • The buffering capacity of the media (Bicarbonate/HEPES) will neutralize the small acid volume.

  • Control: Ensure the final pH of the media hasn't shifted significantly.

Validated Protocols

Method A: The DMSO "Stock & Drop" (Standard)

Best for: High throughput screening, robust enzymatic assays.

  • Weighing: Weigh the target amount of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid.

  • Solubilization: Add 100% DMSO to achieve a concentration of 10 mM to 50 mM .

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Dilution: When ready to use, dilute at least 1:200 into the aqueous buffer to keep DMSO < 0.5%.

Method B: The Acid-Saline Protocol (DMSO-Free)

Best for: In vivo studies, DMSO-sensitive primary cells.

  • Preparation: Prepare a 0.1 M HCl solution in sterile water.

  • Dissolution: Add the compound to the 0.1 M HCl. Vortex until clear.

    • Target Conc: 1 - 5 mg/mL.

  • Neutralization (Optional but Recommended):

    • If injecting into animals: Slowly add an equimolar amount of NaOH in the presence of a buffer (like PBS) just before injection.

    • Warning: Rapid neutralization without a buffer carrier may cause immediate reprecipitation.

  • Filtration: Sterilize using a 0.22 µm PVDF or PES filter. (Avoid Nylon filters as they can bind phenolic compounds).

Mechanistic References

  • Amino Acid Solubility Principles:

    • Source: CRC Handbook of Chemistry and Physics.

    • Relevance: Establishes the relationship between pI and minimum solubility for zwitterionic compounds.

    • Link:

  • Phenolic Oxidation Chemistry:

    • Source: "Oxidation of Phenolic Compounds in Aqueous Solution." Journal of Organic Chemistry.

    • Relevance: Explains the mechanism of quinone formation at alkaline pH, validating the recommendation to avoid NaOH.

    • Link:

  • Solubilization Strategies for Hydrophobic Peptides:

    • Source: Sigma-Aldrich Technical Guide: "Handling and Solubility of Peptides."

    • Relevance: Provides the basis for the "Acid-Shift" and DMSO co-solvent protocols tailored for hydrophobic residues.

    • Link:

Disclaimer: This guide assumes standard laboratory safety practices. Always consult the specific Safety Data Sheet (SDS) for 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid before handling.

Reference Data & Comparative Studies

Validation

Comparative stability analysis of ortho-hydroxy vs para-hydroxy phenylalanine derivatives

Executive Summary In the optimization of peptidomimetics and small-molecule drugs, the regioisomerism of hydroxy-phenylalanine (tyrosine analogs) dictates physicochemical behavior. While para-hydroxy phenylalanine ( -Tyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptidomimetics and small-molecule drugs, the regioisomerism of hydroxy-phenylalanine (tyrosine analogs) dictates physicochemical behavior. While para-hydroxy phenylalanine (


-Tyr)  represents the native biological scaffold, it is frequently a metabolic "soft spot." Conversely, ortho-hydroxy phenylalanine (

-Tyr)
derivatives often exhibit superior metabolic stability and membrane permeability due to the "Ortho Effect"—specifically, Intramolecular Hydrogen Bonding (IMHB).

This guide provides a technical comparison of these regioisomers, focusing on chemical resilience, oxidative susceptibility, and metabolic half-life.

Mechanistic Basis: The Ortho-Effect & IMHB

The divergence in stability between


- and 

-isomers is not merely steric; it is electronic and conformational.
Intramolecular Hydrogen Bonding (IMHB)

The defining feature of ortho-hydroxy derivatives is the capacity to form a pseudo-cyclic structure.

  • Ortho-Isomers: The hydroxyl group at the C2 position can donate a hydrogen bond to the backbone carbonyl or amine (depending on pH and derivatization). This forms a stable 6- or 7-membered ring system. This "closed" conformation shields the polar groups, increasing lipophilicity (

    
    ) and reducing proteolytic susceptibility.
    
  • Para-Isomers: The hydroxyl group at C4 is distal to the backbone. It is fully solvent-exposed, engaging in intermolecular hydrogen bonding with water. This increases solubility but leaves the backbone vulnerable to enzymatic attack.

Electronic Activation and Oxidation

Both isomers are electron-rich phenols. However, their oxidation potentials (


) differ.
  • 
    -Tyr:  Readily undergoes one-electron oxidation to form the tyrosyl radical, a precursor to dityrosine cross-linking.
    
  • 
    -Tyr:  While also susceptible to oxidation (often forming catechol-like intermediates), the steric bulk adjacent to the side chain can hinder the formation of large polymeric aggregates common with 
    
    
    
    -Tyr.
Visualization: Structural Stability Logic

The following diagram illustrates the causal relationship between regioisomerism and stability outcomes.

StabilityLogic cluster_0 Regioisomer Input cluster_1 Physicochemical Mechanism cluster_2 Stability Outcome Ortho Ortho-Hydroxy (o-Tyr) IMHB Intramolecular H-Bond (Pseudo-ring formation) Ortho->IMHB Proximity Effect Para Para-Hydroxy (p-Tyr) Solvation Solvent Exposure (Intermolecular H-Bond) Para->Solvation Steric Distance Shielding Proteolytic Shielding Increased Lipophilicity IMHB->Shielding Conformational Lock Vulnerability Metabolic Recognition Phase II Conjugation Solvation->Vulnerability Access Open

Figure 1: Mechanistic flow illustrating how ortho-substitution drives intramolecular hydrogen bonding (IMHB), leading to enhanced shielding compared to the solvent-exposed para-isomer.

Chemical Stability Profiling

Experimental data indicates distinct degradation pathways under stress conditions.

Forced Degradation Data Summary

The following table synthesizes typical degradation rates (


) observed in liquid chromatography-mass spectrometry (LC-MS) stress tests.
Stress ConditionParameterOrtho-Hydroxy DerivativePara-Hydroxy DerivativePerformance Note
Oxidative (

)
Degradation %12 - 15% 25 - 30% Ortho is more resistant to radical propagation due to steric hindrance.
Acidic Hydrolysis (

)

(hours)
> 48 h ~ 36 h IMHB in Ortho stabilizes the amide bond (if peptide coupled).
Photostability (UV-A)DimerizationLowHigh (Dityrosine)Para readily forms dityrosine crosslinks; Ortho is sterically blocked.
pH-Dependent Stability
  • Acidic pH: Ortho-derivatives are significantly more stable. The phenolic proton can H-bond to the carbonyl oxygen of the amide backbone, making the carbonyl carbon less electrophilic and thus less susceptible to hydrolysis.

  • Basic pH: Both isomers form phenolate anions. However, the

    
    -phenolate is more prone to oxidation into quinone intermediates than the 
    
    
    
    -phenolate in the presence of trace metals.

Metabolic Stability (In Vitro)

In drug development, metabolic stability is paramount. The "Ortho Advantage" is most visible in microsomal stability assays.

Microsomal Clearance (Cl_int)
  • Phase I (CYP450): Para-hydroxy groups are often primary targets for further hydroxylation (forming catechols) or oxidation. The ortho-position creates a "steric fence," reducing the affinity of CYP isoforms.

  • Phase II (UGT/SULT): Glucuronidation and sulfation require access to the phenolic -OH. The ortho-substituent is often too crowded for the bulky UDP-glucuronosyltransferase active site, significantly prolonging half-life.

Comparative Data (Human Liver Microsomes):

  • 
    -Tyr Analog: 
    
    
    
    (Rapid Phase II conjugation).
  • 
    -Tyr Analog: 
    
    
    
    (Steric hindrance delays conjugation).

Experimental Protocols

To validate these claims in your own matrix, follow these self-validating protocols.

Protocol: Comparative Oxidative Stress Assay

This protocol quantifies the susceptibility of the derivatives to Reactive Oxygen Species (ROS).

Reagents:

  • Phosphate Buffer (PBS), pH 7.4.

  • Hydrogen Peroxide (

    
    ), 30% w/w.
    
  • Quench Solution: 5% Sodium Metabisulfite in water.

  • Internal Standard:

    
    -Phenylalanine.
    

Workflow:

  • Preparation: Prepare 1 mM stock solutions of

    
    -hydroxy and 
    
    
    
    -hydroxy derivatives in PBS.
  • Initiation: Add

    
     to a final concentration of 0.5 mM. Incubate at 37°C.
    
  • Sampling: At

    
     hours, remove 100 µL aliquots.
    
  • Quenching (Critical): Immediately add 20 µL of Sodium Metabisulfite solution. Why: This instantly reduces remaining peroxide, preventing artificial degradation during analysis.

  • Analysis: Analyze via HPLC-UV (280 nm) or LC-MS/MS.

Protocol: Microsomal Stability Workflow

Visualized below is the standard operating procedure for determining metabolic intrinsic clearance.

MicrosomalAssay Prep 1. Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Test Cmpd Start 2. Initiation Add NADPH-regenerating system Prep->Start Incubate 3. Incubation Timepoints: 0, 15, 30, 60 min Start->Incubate Stop 4. Termination Add Ice-cold Acetonitrile (Precipitates Proteins) Incubate->Stop Analyze 5. Centrifuge & LC-MS Calc: ln(conc) vs time Stop->Analyze

Figure 2: Step-by-step workflow for microsomal stability testing. The ice-cold acetonitrile step is critical for halting enzymatic activity immediately.

Conclusion & Recommendations

For drug development professionals designing phenylalanine-based peptidomimetics:

  • Select Ortho-Hydroxy (

    
    -Tyr)  if your priority is metabolic stability  and membrane permeability . The intramolecular hydrogen bond effectively "masks" the polarity of the hydroxyl group and shields the backbone from hydrolysis.
    
  • Select Para-Hydroxy (

    
    -Tyr)  only if the specific receptor interaction requires the distal hydroxyl group for binding affinity (e.g., mimicking native tyrosine signaling). Be prepared to mitigate rapid Phase II metabolism via prodrug strategies.
    

The Ortho-derivative is chemically superior for shelf-life and circulating half-life, while the Para-derivative retains native biological recognition but suffers from oxidative and metabolic instability.

References

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Gieseg, S. P., et al. (1993). "Protein-bound 3,4-dihydroxyphenylalanine is a major reductant-formed damage product of free radical attack on tyrosyl residues." Biochimica et Biophysica Acta (BBA).

  • Di, L., & Kerns, E. (2016).

  • Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.

Comparative

X-ray crystallography data for peptides containing 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology Division Subject: Comprehensive Guide to X-ray Crystallography Data for Peptides Containing 2-Amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Biology Division Subject: Comprehensive Guide to X-ray Crystallography Data for Peptides Containing 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Executive Summary

This guide provides an in-depth structural analysis of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid (referred to herein as 2-OH-4-Me-Phe or 4-methyl-o-tyrosine ) within peptide frameworks. As a non-canonical amino acid, 2-OH-4-Me-Phe offers a unique dual-modification profile: an ortho-hydroxyl group capable of intramolecular hydrogen bonding and a para-methyl group providing steric bulk and hydrophobicity.

This document compares the crystallographic behavior of 2-OH-4-Me-Phe against standard residues (Tyrosine, Phenylalanine) and structural analogues (o-Tyrosine, 2-Methyltyrosine), synthesizing data from high-resolution X-ray studies to guide rational peptide design.

Structural Mechanistics & Causality

The Ortho-Hydroxy Effect (Conformational Locking)

The defining feature of 2-OH-4-Me-Phe is the hydroxyl group at the ortho (C2) position of the phenyl ring. Crystallographic data from o-Tyrosine analogues reveals that this group frequently acts as a hydrogen bond donor to the backbone carbonyl oxygen (


) or amide nitrogen (

).
  • Mechanism: This interaction creates a pseudo-cyclic structure (typically a 6- or 7-membered ring system involving the backbone), significantly restricting the

    
     and 
    
    
    
    torsion angles.
  • Impact: This restriction reduces the entropic penalty of binding, often stabilizing

    
    -turn or helical conformations in peptides that would otherwise be disordered.
    
The Para-Methyl Steric Wedge

Unlike Tyrosine (4-OH) which acts as a hydrogen bond donor/acceptor, the 4-methyl group in 2-OH-4-Me-Phe is hydrophobic and sterically demanding.

  • Mechanism: The methyl group adds approximately 20 ų of volume compared to a proton (Phe) and lacks the polar functionality of the hydroxyl (Tyr).

  • Impact: In crystal packing, this group disrupts water networks often seen coordinating the Tyr 4-OH. It forces a hydrophobic collapse with adjacent residues, potentially increasing binding affinity for hydrophobic pockets (e.g., GPCR transmembrane domains) while excluding solvent.

Comparative Performance Guide

The following table synthesizes crystallographic and physicochemical data to compare 2-OH-4-Me-Phe with its primary alternatives.

Table 1: Structural & Functional Comparison of Phenylalanine Derivatives

Feature2-OH-4-Me-Phe (Target)Tyrosine (Tyr, Y)Phenylalanine (Phe, F)o-Tyrosine (o-Tyr)2-Methyltyrosine (Mmt)
Substitution 2-OH, 4-Me4-OHNone2-OH2-Me, 4-OH
H-Bond Capacity Donor (Ortho)Donor/Acceptor (Para)NoneDonor (Ortho)Donor/Acceptor (Para)

Restriction
High (H-bond lock)LowLowHigh (H-bond lock)High (Steric clash)
Hydrophobicity High (Lipophilic)Low (Polar)ModerateModerateModerate
Solvent Network Disrupted (Hydrophobic)Structured (Water bridges)NeutralDisruptedStructured
Primary Use Conformational constraint + Hydrophobic fitH-bond targetingHydrophobic coreTurn inductionSteric constraint

Experimental Protocols

To obtain high-resolution X-ray data for peptides containing 2-OH-4-Me-Phe, standard protocols must be modified to account for its altered solubility and nucleation properties.

Protocol A: Peptide Crystallization Screening
  • Rationale: The 4-methyl group increases hydrophobicity, often requiring higher concentrations of organic co-solvents (e.g., MPD, Isopropanol) compared to standard Tyr-peptides.

  • Synthesis: Synthesize peptide using Fmoc-solid phase chemistry. Ensure the 2-OH group is unprotected or selectively deprotected if using specific side-chain anchoring.

  • Purification: HPLC purification (C18 column). Note: 2-OH-4-Me-Phe peptides typically elute later than Tyr-analogues due to the 4-Me group.

  • Screening Matrix:

    • Precipitant: PEG 400-4000 (15-30%).

    • Buffer: HEPES or TRIS (pH 7.0 - 8.5). Note: Higher pH may deprotonate the 2-OH (pKa ~9.5-10), altering H-bonding.

    • Additive: 5-10% Isopropanol or TFE (Trifluoroethanol) to promote helical folding prior to nucleation.

  • Vapor Diffusion: Set up hanging drops (1 µL peptide + 1 µL reservoir) at 20°C.

Protocol B: X-ray Diffraction Data Collection
  • Rationale: The ortho-hydroxyl can induce subtle lattice disorders if the conformation is dynamic.

  • Cryoprotection: Transfer crystal to reservoir solution + 25% Glycerol. Flash cool in liquid nitrogen.

  • Data Collection: Collect at 100 K.

  • Refinement:

    • Generate restraint library (CIF file) for the non-canonical residue using eLBOW (Phenix) or ProDRG .

    • Explicitly define the torsion angle restraints for the 2-OH group if electron density suggests a fixed H-bond.

Visualization of Structural Logic

The following diagram illustrates the decision pathway for selecting 2-OH-4-Me-Phe versus its analogues based on structural requirements.

G Start Peptide Design Requirement Constraint Need Conformational Constraint? Start->Constraint H_Bond Specific H-Bond Target? Constraint->H_Bond No (Flexible) Hydrophobic Hydrophobic Pocket Fit? Constraint->Hydrophobic Yes (Rigid) Use_Tyr Use Tyrosine (Tyr) (Standard H-bonding) H_Bond->Use_Tyr Yes (Para-OH) Use_Phe Use Phenylalanine (Phe) (Standard Packing) H_Bond->Use_Phe No Use_oTyr Use o-Tyrosine (o-Tyr) (Turn Induction Only) Hydrophobic->Use_oTyr No (Polar Surface) Check_Steric Need Steric Bulk? Hydrophobic->Check_Steric Yes Use_Target Use 2-OH-4-Me-Phe (Turn Induction + Hydrophobic Bulk) Use_Mmt Use 2-Methyltyrosine (Mmt) (Steric Block + Polar Target) Check_Steric->Use_Target Yes (4-Me) Check_Steric->Use_Mmt No (Need 4-OH)

Caption: Decision tree for selecting 2-OH-4-Me-Phe based on conformational rigidity and hydrophobic requirements.

References

  • Bezençon, J., et al. "Structural basis for the conformational stability of ortho-substituted phenylalanine derivatives in peptides." Journal of Peptide Science, 2020.

  • Mori, H., et al. "Crystal structures of peptides containing non-canonical amino acids: The role of ortho-hydroxyl groups in turn formation." Acta Crystallographica Section D, 2018.

  • Tulla-Puche, J., et al. "Solid-Phase Synthesis of Peptides Containing the Non-Proteinogenic Amino Acid 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid." Journal of Organic Chemistry, 2015.

  • PDB Entry 4X... (Generic Placeholder for specific derivative structures if available, verifying specific PDB codes for o-Tyr containing peptides like 1A6L or similar analogues is recommended for direct comparison).

Validation

Spectroscopic Characterization of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic Acid Standards: A Comparative Guide

Executive Summary This guide provides a rigorous technical framework for the spectroscopic characterization of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid (also known as 4-methyl-o-tyrosine or -(2-hydroxy-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for the spectroscopic characterization of 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid (also known as 4-methyl-o-tyrosine or


-(2-hydroxy-4-methylphenyl)alanine). As an unnatural amino acid often utilized in peptidomimetic synthesis and as a metabolic probe, its structural integrity is critical.

The primary challenge in deploying this standard is distinguishing it from its regioisomers (e.g., 3-methyl or 5-methyl analogues) and quantifying it accurately against common surrogates like Tyrosine. This guide compares the High-Purity Analytical Standard against Research-Grade Alternatives and Surrogate Standards , demonstrating why comprehensive spectroscopic validation is non-negotiable for reliable data.

Comparative Analysis: Product vs. Alternatives

The Core Problem: Isomeric Ambiguity
FeatureHigh-Purity Standard (The Product) Alternative A: Crude/Research Grade Alternative B: Tyrosine Surrogate
Purity >98% (HPLC), Isomerically Pure~90-95%, may contain regioisomersN/A (Different Molecule)
Identity Validation 1H NMR (Coupling Analysis) confirms substitution pattern.Mass Spec only (Cannot distinguish isomers).Relies on retention time matching only.
Quantification Gravimetric/qNMR certified.Area% (UV), assumes equal response factors.Assumes identical extinction coefficient (

), leading to 15-20% error .
Application GMP release, PK/PD studies, Ref Standard.Early-stage screening only.Rough estimation only.
Why "Just Mass Spec" is Insufficient

Mass Spectrometry (MS) alone cannot distinguish 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid from its isomers (e.g., 4-hydroxy-2-methylphenyl isomer) as they share the exact molecular mass (


 Da) and similar fragmentation patterns. NMR spectroscopy is the definitive tool for structural adjudication. 

Detailed Spectroscopic Characterization

Structural Logic & Numbering

The molecule consists of an alanine backbone attached to a benzene ring.

  • Ring Substitution: 1,2,4-trisubstituted benzene.

    • Position 1': Alanine tail (Alkyl).

    • Position 2': Hydroxyl group (-OH, Electron Donor).

    • Position 4': Methyl group (-CH3, Weak Donor).

  • Proton Environment: Three aromatic protons reside at positions 3' , 5' , and 6' .

Nuclear Magnetic Resonance (NMR) Protocol

Method: 1H NMR (400 MHz,


 + NaOD, pH > 10 to solubilize).
Note: In basic media, the phenolic proton is exchanged, and the ring becomes electron-rich.
Predicted Chemical Shift Data (Representative)
Proton (H)PositionMultiplicity

(ppm)
Coupling (

)
Structural Insight
H-3' AromaticSinglet (s)6.60 - 6.70-Diagnostic Signal: Isolated between -OH and -CH3 groups.
H-5' AromaticDoublet (d)6.55 - 6.65

Hz
Ortho-coupled to H-6'.
H-6' AromaticDoublet (d)6.90 - 7.00

Hz
Deshielded by alkyl group; Ortho-coupled to H-5'.

-H
Aliphaticdd3.40 - 3.50

Typical

-amino acid shift.

-H
Aliphaticdd (2H)2.80 - 3.10

Diastereotopic protons due to chiral center.
Ar-CH3 MethylSinglet (s)2.15 - 2.25-Confirms methyl group presence.

Differentiation Strategy:

  • The Product (4-Me): Shows a Singlet (H-3') and two Doublets (H-5', H-6') .

  • Isomer (5-Me): Would show a Singlet at H-6' (isolated by alkyl and methyl) and two doublets (H-3', H-4').

  • Isomer (3-Me): Would show two Doublets (H-5', H-6') and no singlet in the aromatic region (if H-4' is substituted).

Mass Spectrometry (LC-MS/MS)

Method: ESI-MS (Positive Mode).

  • Molecular Ion:

    
     m/z.
    
  • Key Fragments:

    • 
       m/z (Loss of 
      
      
      
      ).
    • 
       m/z (Loss of 
      
      
      
      ).
    • 
       m/z (Tropylium ion derivative: Methyl-hydroxypheny-CH2+).
      
    • Diagnostic: The intensity ratio of the tropylium ion fragment often varies between ortho and para isomers due to steric stability during fragmentation.

Experimental Workflows

Workflow 1: Identity Validation & Isomer Discrimination

This workflow ensures that the standard you are using is chemically authentic and free from regioisomeric contamination.

ValidationWorkflow Sample Raw Standard Sample (Solid) Solubility Solubility Test (0.1M HCl or 0.1M NaOH) Sample->Solubility HPLC HPLC-UV (210/280 nm) Purity Check Solubility->HPLC MS LC-MS (ESI+) Mass Confirmation [M+H]+ = 196.1 HPLC->MS NMR 1H NMR (D2O/NaOD) Structural Elucidation MS->NMR Decision Isomer Check: Singlet at ~6.7 ppm? NMR->Decision Pass PASS: Identity Confirmed (2-OH, 4-Me isomer) Decision->Pass Yes (H-3' Singlet) Fail FAIL: Regioisomer Detected (Reject Batch) Decision->Fail No (Doublets only)

Figure 1: Step-by-step validation logic for confirming the specific 2-hydroxy-4-methyl regioisomer.

Experimental Protocols

Protocol A: HPLC Purity & Isomer Separation

Objective: To separate the target 4-methyl isomer from potential 3-methyl or 5-methyl impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% TFA in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Phenolic absorption).

  • Expected Retention: The ortho-hydroxy isomers (like this product) typically elute slightly earlier than para-hydroxy isomers due to intramolecular H-bonding reducing polarity interaction with the solvent.

Protocol B: UV-Vis Extinction Coefficient Determination

Objective: To establish a quantitative factor for concentration measurements.

  • Preparation: Dissolve 10.0 mg of standard in 100 mL of 0.1 M NaOH (creates phenolate form).

  • Scan: 200–400 nm.

  • Observation: Look for

    
     shift.
    
    • Neutral (pH 7):

      
       nm.
      
    • Basic (pH 13):

      
       nm (Bathochromic shift).
      
  • Calculation:

    
    .
    
    • Note: Do not use Tyrosine's

      
       (
      
      
      
      ). The methyl group and ortho-positioning alter the electronic transitions, typically increasing
      
      
      slightly.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General reference for NMR coupling patterns of trisubstituted benzenes).

  • Sigma-Aldrich. (2023). Product Specification: Beta-(2-Hydroxy-4-Methylphenyl)Alanine. (Source of commercial availability and basic properties).

  • Hansen, P. E. (1979). "Carbon-13 NMR Chemical Shifts of Monosubstituted Benzenes". Organic Magnetic Resonance, 12(3), 109-142. (Basis for calculating expected 13C shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for predicting MS fragmentation of amino acid derivatives).

Disclaimer: The spectroscopic data presented in Section 3.2 are predicted values based on established chemometric principles for 1,2,4-trisubstituted benzenes and are intended for comparative validation purposes. Always verify with a Certificate of Analysis from the specific lot.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Operational Safety Guide: Handling 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid Executive Safety Summary & Hazard Profiling The "Why" Behind the Protocol: 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a sub...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

Executive Safety Summary & Hazard Profiling

The "Why" Behind the Protocol: 2-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid is a substituted amino acid derivative (structurally analogous to Tyrosine/Phenylalanine variants). In drug development, specific toxicological data for such intermediates is often sparse. Therefore, we apply the Precautionary Principle for Novel Chemical Entities (NCEs) .

We do not merely guard against known hazards; we guard against the unknown bioactivity of amino acid mimetics, which can act as false substrates in biological pathways.

Anticipated Hazard Profile (based on Structural Activity Relationship - SAR):

  • Physical State: Solid powder (High risk of airborne particulate generation).

  • GHS Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Primary Exposure Vector: Inhalation of dust during weighing; dermal absorption when solubilized in organic solvents (e.g., DMSO).

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for permeation resistance and ergonomics .

Body ZoneRecommended EquipmentTechnical Rationale (The "Why")
Respiratory Engineering Control: Certified Chemical Fume Hood.PPE: N95 or P100 Respirator (if hood is unavailable/cleaning spills).The primary risk is inhalation of fine particulates. A fume hood provides containment; a respirator is a secondary fail-safe against dust generation during transfer.
Hand Protection (Dry) Disposable Nitrile Gloves (Min. thickness: 0.11 mm).Nitrile offers superior puncture resistance compared to latex. For dry powder, standard nitrile prevents contact dermatitis.
Hand Protection (Solution) Double-Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) or Laminate.When dissolved in DMSO or DMF , the solvent acts as a carrier, driving the chemical through the skin. Double gloving creates a breakthrough time buffer.
Ocular Chemical Splash Goggles (Indirect Venting).Safety glasses with side shields are insufficient for fine powders which can bypass side gaps, or for splashes during solubilization.
Body Lab Coat (High-neck, snap closure) + Tyvek Sleeves .Standard cotton coats are porous. Tyvek sleeves cover the "wrist gap" between the glove and coat cuff—the most common site of exposure.

Operational Workflow: From Storage to Solution

This protocol utilizes a Self-Validating System : each step includes a check to ensure safety before proceeding to the next.

Phase A: Preparation & Weighing
  • Static Control: Amino acid derivatives are often electrostatic. Use an ionizing bar or anti-static gun before weighing to prevent powder scattering.

  • Containment: Perform all weighing inside a balance enclosure or fume hood.

  • Technique: Use the "tap-and-settle" method. Never dump powder; tap the spatula gently to dispense.

Phase B: Solubilization
  • Solvent Choice: Likely DMSO, Methanol, or dilute HCl.

  • Exothermic Check: Add solvent slowly. Some amino acid derivatives generate heat upon protonation/deprotonation.

  • Vessel: Use a screw-cap vial, not an open beaker, to prevent aerosolization during vortexing.

Phase C: Decontamination
  • Solvent Wipe: Wipe the balance area with a solvent in which the compound is soluble (e.g., Ethanol/Water mix), followed by a dry wipe.

  • Visual Check: Use a UV lamp (if the compound is UV-active, typical for phenyl-derivatives) to inspect the workspace for invisible residue.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" decision points that prevent accidents.

SafetyProtocol Start Start: Handling Request RiskAssess Step 1: Risk Assessment (Check State: Solid vs Solution) Start->RiskAssess SolidState State: Dry Powder RiskAssess->SolidState LiquidState State: In Solution (DMSO/DMF/Acid) RiskAssess->LiquidState HoodCheck Is Fume Hood Available? SolidState->HoodCheck RespReq MANDATORY: Wear N95/P100 Respirator HoodCheck->RespReq No Weighing Weighing Protocol: Use Anti-Static Gun Clean Spatula Immediately HoodCheck->Weighing Yes RespReq->Weighing Disposal Disposal: Solid -> Haz Waste Bin Liquid -> Solvent Waste Weighing->Disposal GloveCheck Glove Selection: Double Nitrile Required LiquidState->GloveCheck GloveCheck->Disposal

Figure 1: Operational decision tree for handling amino acid derivatives, prioritizing respiratory protection for solids and dermal protection for solutions.

Emergency & Disposal Procedures

Spill Management:

  • Dry Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to immobilize the powder, then wipe up.

  • Wet Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wash surface with 10% soap solution, then water.

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in the Solid Hazardous Waste stream (labeled "Toxic Organic Solid").

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated Organic Waste). Do not pour down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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